REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([P:7]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:8][CH2:9][CH2:10][P:11]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:5][CH:6]=1.BrCCBr.[OH-:34].[Na+].C(Cl)Cl>ClCCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCC.CCOCC>[P:7]([CH2:8][CH2:9][CH2:10][P:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)=[O:34])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
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Name
|
|
Quantity
|
3.4 g
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Type
|
reactant
|
Smiles
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BrCCBr
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
10 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
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Type
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CUSTOM
|
Details
|
the biphasic mixture was vigorously stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours until the originally yellow mixture
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Duration
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6 h
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Type
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FILTRATION
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Details
|
The organic phase was filtered through a silica column which
|
Type
|
WASH
|
Details
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was then washed with CH2Cl2 /AcOEt (5:3 by volume) until the yellow band
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Type
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CUSTOM
|
Details
|
The combined organic solutions were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oily residue
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Type
|
CUSTOM
|
Details
|
in 2 hours the fluffy white needles of dpppO were separated
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
P(C1=CC=CC=C1)(C1=CC=CC=C1)CCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |